N,N,N-Triethyloctan-1-aminium bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
triethyl(octyl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N.BrH/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASLCARXKMYXDH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CC)(CC)CC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620648 | |
| Record name | N,N,N-Triethyloctan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13028-73-4 | |
| Record name | 1-Octanaminium, N,N,N-triethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13028-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Triethyloctan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways to N,N,N-Triethyloctan-1-aminium Bromide
The creation of this compound is rooted in the quaternization of amines, a process that establishes a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge.
Nucleophilic Substitution Reactions in Quaternary Ammonium (B1175870) Salt Formation
The primary method for synthesizing quaternary ammonium salts like this compound is through a bimolecular nucleophilic substitution (SN2) reaction, often referred to as the Menshutkin reaction. This reaction involves the alkylation of a tertiary amine with a haloalkane. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the haloalkane. This simultaneous bond formation and breaking of the carbon-halogen bond results in the formation of the quaternary ammonium salt.
For the specific synthesis of this compound, two main pathways are viable:
Reaction of Triethylamine (B128534) with 1-Bromooctane (B94149): In this approach, triethylamine ((CH₃CH₂)₃N) serves as the nucleophile, attacking the primary carbon of 1-bromooctane. The octyl chain is thus introduced to the tertiary amine, yielding the desired product.
Exhaustive Ethylation of Octylamine (B49996): Alternatively, one could start with octylamine (C₈H₁₇NH₂) and react it with an excess of an ethylating agent like bromoethane (B45996) (CH₃CH₂Br). This process occurs in a stepwise fashion, where the primary amine is first converted to a secondary amine (N-ethyloctylamine), then a tertiary amine (N,N-diethyloctylamine), and finally, the quaternary ammonium salt this compound. wikipedia.orgnih.gov The final step proceeds because the tertiary amine still possesses an active lone pair of electrons on the nitrogen, allowing it to attack another molecule of bromoethane. wikipedia.org
Optimization Strategies for Reaction Yields and Purity
Achieving high yields and purity in the synthesis of this compound requires careful control over reaction conditions. Since the alkylation of amines can produce a mixture of primary, secondary, tertiary, and quaternary ammonium salts, strategies are employed to drive the reaction toward the desired quaternary product. mdpi.com
A key strategy is the use of a significant excess of the alkylating agent (e.g., bromoethane or 1-bromooctane). nih.govnih.gov This ensures that the amine is fully alkylated to the quaternary state, minimizing the presence of intermediate amine products. wikipedia.org Other factors such as solvent polarity, temperature, and reaction time also play crucial roles. Solvents with a relatively low dielectric constant can be advantageous, and in some cases, the highly polar quaternary ammonium salt product may precipitate from the solution, simplifying purification. The choice of solvent can also modulate reaction rates and yields. youtube.com Heating is often employed to accelerate the reaction, with typical conditions involving refluxing for several hours to ensure completion.
Table 1: Factors Influencing Quaternary Ammonium Salt Synthesis
| Parameter | Effect on Yield and Purity | Rationale |
|---|---|---|
| Reactant Ratio | Using an excess of the alkyl halide favors the formation of the quaternary salt. | Drives the equilibrium of the stepwise alkylation towards the final, fully substituted product. |
| Solvent | Solvent polarity can affect reaction rates. Less polar solvents may allow for product precipitation. | The SN2 mechanism is influenced by the solvent's ability to stabilize transition states. Precipitation removes the product from the reaction mixture, shifting the equilibrium. |
| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the nucleophilic attack to occur more readily. |
| Reaction Time | Sufficient time is needed for the reaction to proceed to completion. | Ensures that all intermediate amines have been converted to the quaternary ammonium salt. |
Related Quaternary Ammonium Salt Synthesis and General Procedural Considerations
The synthesis of this compound follows general principles that are applicable to a wide variety of other quaternary ammonium salts. Examining the synthesis of related compounds provides insight into common procedural considerations. For instance, the synthesis of various polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides) is achieved by reacting N,N-dimethyl-N-dodecylamine with the corresponding α,ω-dibromoalkane. bohrium.com Similarly, dimethyl octyl aminoethyl ammonium bromide was synthesized by reacting 1-bromooctane with N,N'-dimethyl-1,2-ethanediamine in isopropyl alcohol at 50°C for 48 hours. nih.gov
These syntheses underscore a common procedural framework: a tertiary amine and an alkyl halide are dissolved in a suitable organic solvent, such as ethanol, isopropanol, or chloroform, and the mixture is heated for a prolonged period. nih.govulisboa.pt Upon completion, the purification strategy often involves precipitating the salt by adding the reaction mixture to a non-polar solvent like petroleum ether or diethyl ether. nih.gov The resulting solid can then be collected by filtration, washed, and dried under vacuum.
Table 2: Examples of Related Quaternary Ammonium Salt Syntheses
| Target Compound | Amine Reactant | Alkyl Halide Reactant | Solvent | Key Conditions |
|---|---|---|---|---|
| N-isopropyl-N,N-dimethylhexadecan-1-aminium bromide ulisboa.pt | N,N-dimethylpropan-2-amine | 1-bromohexadecane | Ethanol | 70°C for 48 h |
| Hexamethylene-1,6-bis-(N,N-dimethyl-N-dodecylammonium bromide) bohrium.com | N,N-dimethyl-N-dodecylamine | 1,6-dibromohexane | Polar Solvent | High yield (83-92%) |
| Dimethyl octyl aminoethyl ammonium bromide nih.gov | N,N'-dimethyl-1,2-ethanediamine | 1-bromooctane | Isopropyl alcohol | 50°C for 48 h |
Derivatization and Functionalization Strategies for Quaternary Ammonium Cations
Quaternary ammonium cations are generally stable and unreactive towards most acids, electrophiles, and oxidants. wikipedia.org This inherent stability means that functionalization is typically not achieved by modifying the quaternary ammonium cation itself after its formation. Instead, the primary strategy is to synthesize the cation from precursors that already contain the desired functional groups. This involves reacting a tertiary amine with a functionalized alkyl halide or, conversely, a functionalized tertiary amine with a simple alkyl halide. nih.gov For example, methacrylate-functionalized quaternary ammonium salts have been synthesized by reacting 2-(dimethylamino)ethyl methacrylate (B99206) (a tertiary amine with a methacrylate group) with various alkyl halides. nih.gov
While the cation itself is robust, it can undergo degradation under harsh conditions with exceptionally strong bases. wikipedia.org Specific reactions include:
Hofmann Elimination: When heated, quaternary ammonium hydroxides can undergo an elimination reaction to form an alkene and a tertiary amine. libretexts.orglibretexts.org This reaction requires first converting the bromide salt to a hydroxide (B78521) salt, often by treatment with silver oxide. libretexts.org
Sommelet–Hauser and Stevens Rearrangements: These are rearrangements that can occur in the presence of very strong bases. wikipedia.org
Another common post-synthesis modification involves the anion rather than the cation. Anion exchange, or salt metathesis, can be performed to replace the bromide with other anions (e.g., hexafluorophosphate, bis(trifluoromethane sulfonyl)imide), which can significantly alter the physical properties of the salt, such as its melting point and solubility. mdpi.com
Supramolecular Chemistry and Host Guest Interactions
N,N,N-Triethyloctan-1-aminium Bromide as a Supramolecular Building Block
This compound is an amphiphilic molecule, possessing a positively charged quaternary ammonium (B1175870) head group and a nonpolar octyl tail. This dual character drives its participation in supramolecular chemistry, where non-covalent forces govern the spontaneous organization of molecules into well-defined structures.
Principles of Molecular Self-Assembly
Molecular self-assembly is the process by which molecules adopt a defined arrangement without guidance from an external source. For amphiphilic molecules like this compound in aqueous media, the primary driving force is the hydrophobic effect. wikipedia.org The nonpolar octyl tails disrupt the hydrogen-bonding network of water, creating an energetically unfavorable state. To minimize this disruption, the tails aggregate, effectively sequestering themselves from the water molecules, a process that is entropically favorable for the solvent. wikipedia.orgarxiv.org
Simultaneously, the hydrophilic N,N,N-triethylammonium head groups engage in favorable electrostatic and hydrogen-bonding interactions with water molecules. The balance between the hydrophobic aggregation of the tails and the solvation of the polar head groups dictates the formation of structured aggregates. arxiv.org Electrostatic repulsion between the positively charged head groups also plays a crucial role, influencing the packing and curvature of the resulting self-assembled structures. arxiv.org
Investigation of Micellization Behavior and Self-Assembled Structures
Above a specific concentration known as the critical micelle concentration (CMC), monomeric surfactant molecules spontaneously assemble into aggregates called micelles. wikipedia.orgsci-hub.se In these structures, the hydrophobic octyl chains form a core, while the charged triethylammonium (B8662869) head groups create a hydrophilic shell that interfaces with the surrounding water. sci-hub.se
The CMC is a key parameter that depends on the surfactant's molecular structure, including the length of the alkyl chain and the nature of the head group, as well as external conditions like temperature and ionic strength. wikipedia.orgresearchgate.net For a homologous series of N-Alkyl Trimethylammonium Bromide surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases, due to the enhanced hydrophobic driving force for aggregation. researchgate.netresearchgate.net While specific CMC data for this compound is not extensively reported, its behavior can be inferred from related compounds. The larger steric bulk of the triethyl head group compared to a trimethyl group would likely result in a slightly higher CMC and a smaller aggregation number due to increased repulsion at the micelle surface.
The thermodynamics of micellization for such cationic surfactants are typically governed by a balance of enthalpy and entropy. The process is often entropy-driven due to the hydrophobic effect, leading to a negative Gibbs free energy of micellization (ΔG°mic). researchgate.net
| Compound Name | Alkyl Chain Length (nc) | CMC (mM) |
|---|---|---|
| Hexyltrimethylammonium bromide | 6 | ~470 |
| Octyltrimethylammonium bromide | 8 | ~130 |
| Decyltrimethylammonium bromide | 10 | ~65 |
| Dodecyltrimethylammonium bromide | 12 | ~15 |
Host-Guest Recognition Phenomena Involving Quaternary Ammonium Cations
The positively charged N,N,N-triethylammonium group is an effective recognition site for various host molecules and biological systems, engaging in specific non-covalent interactions.
Studies on Ionic and Molecular Recognition
The interactions of this compound (referred to as triethyloctylammonium bromide) with proteins provide a clear example of molecular recognition. nih.gov Studies involving Bovine Serum Albumin (BSA) have shown that this compound can significantly influence the protein's structure and stability. nih.govamericanelements.com At concentrations up to 0.02M, triethyloctylammonium bromide induces a non-native, compact structure in BSA, suggesting specific binding interactions. nih.govamericanelements.com Beyond this concentration, it causes the protein to unfold. nih.govamericanelements.com This behavior highlights a molecular recognition process where the cationic head group and hydrophobic tail of the surfactant interact with specific domains of the protein, driven by a combination of electrostatic and hydrophobic forces.
Interactions with Macrocyclic Host Systems, including Pillar[n]arenes
Pillar[n]arenes are a class of macrocyclic host molecules with electron-rich cavities that are particularly adept at binding cationic guests. nih.govrsc.org The interaction is primarily driven by strong cation-π interactions between the quaternary ammonium cation and the π-electron density of the aromatic rings of the pillararene. sci-hub.se The hydrophobic octyl chain can also be encapsulated within the cavity, further stabilizing the host-guest complex. sci-hub.se
Research on pillar acs.orgarene-functionalized silver nanoclusters has demonstrated their interaction with various quaternary ammonium salts, including the close structural analogue, trimethyloctyl ammonium bromide. sci-hub.se The formation of a stable host-guest complex was observed, indicating that the octylammonium moiety is an excellent guest for the pillar acs.orgarene cavity. sci-hub.se It is expected that this compound would exhibit similar strong binding, forming a stable inclusion complex with pillar[n]arenes of appropriate size. The association constant (Ka) for such interactions is typically high, reflecting the stability of the resulting complex. sci-hub.se
| Interaction Component | Description | Driving Force |
|---|---|---|
| Quaternary Ammonium Cation (Guest) | The positively charged head group (e.g., triethyloctylammonium). | Serves as the primary recognition site. |
| Pillar[n]arene Cavity (Host) | Electron-rich aromatic interior. | Provides the binding site for the cation. |
| Primary Interaction | Binding of the cationic head group within the cavity. | Cation-π Interactions. |
| Secondary Interaction | Encapsulation of the hydrophobic alkyl chain. | Hydrophobic Effect, van der Waals Forces. |
Formation of Complex Supramolecular Architectures, such as (Pseudo)rotaxanes and Supramolecular Polymers
The strong and specific binding between quaternary ammonium salts and macrocyclic hosts like pillar[n]arenes enables the construction of more complex, mechanically interlocked molecules and polymers. nih.gov When this compound threads through the cavity of a pillar[n]arene without covalent stoppers, it forms a non-covalent assembly known as a pseudorotaxane. researchgate.net
This host-guest recognition motif can be extended to create supramolecular polymers. If a guest molecule containing two quaternary ammonium groups (a "bolaamphiphile") is mixed with a pillar[n]arene, a linear supramolecular polymer can form through the alternating arrangement of host and guest molecules. Similarly, if a bifunctional pillar[n]arene host is used, it can link individual this compound guests to form a polymeric chain. These materials are held together by reversible non-covalent interactions, making them responsive to external stimuli such as temperature or the addition of competitive guests. researchgate.net
Catalytic Applications in Organic Synthesis
Mechanistic Investigations of Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) operates through mechanisms that explain how a catalyst can transport a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. Two primary mechanisms, proposed by Charles Starks and Mieczysław Mąkosza, are widely accepted and describe the fundamental pathways of PTC.
The first comprehensive mechanism for phase transfer catalysis was proposed by Charles Starks in 1971. core.ac.uk This model, often referred to as the "extraction mechanism," posits that the quaternary ammonium (B1175870) cation (Q+) forms an ion pair with the anion (X-) from the aqueous phase. phasetransfercatalysis.comgoogle.com This new ion pair, Q+X-, possesses sufficient lipophilicity due to the alkyl chains on the cation to be extracted from the aqueous phase into the organic phase. phasetransfercatalysis.com
Once in the organic medium, the anion, now shielded from its aqueous solvation shell, becomes a potent nucleophile and reacts with the organic substrate (RY) to form the product (RX) and a new anion (Y-). google.com The catalyst cation then pairs with this new anion (Y-), forming Q+Y-. This ion pair is then transported back to the aqueous phase to exchange the Y- anion for another X- anion, thus completing the catalytic cycle and allowing the process to repeat. phasetransfer.com This mechanism involves the catalyst shuttling back and forth between the two phases. phasetransfercatalysis.com
An alternative pathway, known as the interfacial mechanism, was proposed by Mieczysław Mąkosza. This model is particularly relevant for reactions involving the deprotonation of weak organic acids (C-H acids) by a concentrated aqueous base, such as sodium hydroxide (B78521). nih.gov According to this mechanism, the deprotonation of the organic substrate does not occur in the bulk organic phase but rather at the interface between the two phases.
The organic anion (R-) is formed at this interface. The role of the phase transfer catalyst (Q+X-) is then to extract this pre-formed organic anion from the interface into the bulk organic phase, forming the ion pair Q+R-. nih.gov This ion pair then undergoes the desired reaction (e.g., alkylation) within the organic phase. This mechanism is considered more plausible for catalysts that are highly lipophilic and are less likely to travel into the aqueous phase. phasetransfercatalysis.com
N,N,N-Triethyloctan-1-aminium Bromide in Phase Transfer Catalysis Systems
This compound, with its specific combination of three ethyl groups and one octyl group, is well-suited for phase transfer catalysis. Its structure provides a balance of properties that allows it to function effectively in a variety of organic transformations.
Quaternary ammonium salts like this compound are versatile catalysts for a wide range of nucleophilic substitution reactions. While specific kinetic data for N,N,N-Triethyyloctan-1-aminium bromide is not extensively detailed in readily available literature, its structural similarity to other effective phase transfer catalysts suggests its applicability in numerous transformations. The following table presents representative reactions where such catalysts are employed.
| Reaction Type | Substrate | Reagent | Typical Catalyst | Product |
|---|---|---|---|---|
| Alkylation | Hydantoin | Allyl Bromide / KOH | Tetrabutylammonium Bromide (TBAB) | 5-Allylhydantoin |
| Esterification | Adipic Acid | 1-Bromobutane / K2CO3 | Tetrabutylammonium Bromide (TBAB) | Dibutyl Adipate |
| Etherification | Phenol | Benzyl Bromide / NaOH | Benzyltriethylammonium Chloride (BTEAC) | Benzyl Phenyl Ether |
| Cyanation | Benzyl Chloride | NaCN | Tetrabutylammonium Bromide (TBAB) | Benzyl Cyanide |
This table provides examples of reactions where quaternary ammonium salts, structurally and functionally similar to this compound, are used as phase transfer catalysts. phasetransfer.comnih.govmdpi.com
Alkylation: This involves the transfer of an alkyl group to a molecule. In PTC, a carbanion generated at the interface or an N-, O-, or S-nucleophile is paired with the quaternary ammonium cation and brought into the organic phase to react with an alkyl halide. core.ac.uknih.gov
Esterification: PTC facilitates the reaction between a carboxylate salt in the aqueous phase and an alkyl halide in the organic phase. mdpi.comphasetransfercatalysis.com This method avoids the need for acidic conditions and the reversible nature of traditional Fischer esterification. mdpi.com
Etherification: Similar to esterification, PTC is used for the synthesis of ethers (Williamson ether synthesis) by transferring an alkoxide or phenoxide anion from the aqueous phase to the organic phase to react with an alkyl halide. phasetransfercatalysis.com
Cyanation: The cyanide ion (CN-), a potent nucleophile, can be transferred from an aqueous solution of sodium or potassium cyanide into an organic phase to react with alkyl halides, producing nitriles. phasetransfer.comphasetransfercatalysis.com This is one of the classic examples of a reaction dramatically accelerated by phase transfer catalysis. sci-hub.se
The effectiveness of a quaternary ammonium salt as a phase transfer catalyst is intrinsically linked to the structure of its cation. The size, symmetry, and nature of the alkyl groups attached to the nitrogen atom determine the catalyst's lipophilicity, its ability to partition between phases, and the reactivity of the anion it carries.
For this compound, the cation possesses an asymmetric structure with three shorter ethyl chains and one longer octyl chain. This structure imparts several key properties:
Organophilicity: The presence of the C8 octyl chain and three C2 ethyl chains results in a total of 14 carbon atoms (C# = 14). This provides significant organophilicity, ensuring the cation and its paired anion have good solubility in the organic phase. Generally, catalysts with a C# in the range of 16 to 32 show desirable reactivity. acsgcipr.org While slightly below this range, the combination of different chain lengths is crucial.
Accessibility: The smaller ethyl groups, compared to butyl or hexyl groups, make the positive charge on the nitrogen atom more accessible. This can facilitate the initial ion exchange at the aqueous-organic interface.
Balanced Partitioning: The combination of shorter, more hydrophilic ethyl groups and a longer, lipophilic octyl group provides a balanced partitioning behavior, allowing the catalyst to interact effectively at the interface and also transfer into the organic phase. Catalysts that are too lipophilic (e.g., tetrahexylammonium) may reside almost exclusively in the organic phase, favoring the interfacial mechanism, while smaller catalysts (e.g., tetraethylammonium) may partition more readily between phases, aligning with the extraction mechanism. phasetransfercatalysis.comnih.gov this compound represents a structural intermediate, suggesting it could be effective under a variety of conditions.
The size of the cation also influences the reactivity of the transported anion. Larger, more sterically hindered cations can lead to a "looser" ion pair with the anion in the organic phase. princeton.edu This separation between the cation and anion increases the "nakedness" and therefore the nucleophilicity and reactivity of the anion. princeton.edu
Contributions to Green Chemistry Methodologies through Phase Transfer Catalysis
Phase Transfer Catalysis is widely recognized as a green chemistry technique due to several inherent advantages that align with the 12 Principles of Green Chemistry. uniroma1.it The use of catalysts like this compound contributes to this paradigm in the following ways:
Use of Benign Solvents: PTC often allows for the use of water as one of the phases and less hazardous, nonpolar organic solvents like toluene (B28343) instead of polar aprotic solvents (e.g., DMF, DMSO), which are more difficult to recycle and have greater toxicity profiles. acsgcipr.org
Energy Efficiency: By dramatically increasing reaction rates, PTC often enables reactions to be conducted under milder conditions, such as lower temperatures and ambient pressure, thereby reducing energy consumption. biomedres.us
Atom Economy and Waste Reduction: The catalytic nature of the process means only small amounts of the quaternary ammonium salt are needed. Furthermore, PTC can improve reaction selectivity and yield, which minimizes the formation of byproducts and reduces waste. phasetransfer.comuniroma1.it
Use of Safer Reagents: PTC facilitates the use of inexpensive and safer inorganic bases like sodium hydroxide or potassium carbonate instead of more hazardous and expensive reagents such as sodium hydride or organometallic bases. acsgcipr.org
By enabling reactions between immiscible reactants under environmentally favorable conditions, the application of this compound and similar phase transfer catalysts represents a significant contribution to the development of more sustainable and efficient organic synthetic methodologies. ijsrst.com
Electrochemical Studies and Applications
Characterization of Electrochemical Behavior
The electrochemical behavior of surfactants like N,N,N-Triethyloctan-1-aminium bromide is typically investigated using a suite of electrochemical techniques to understand their influence on charge transfer processes, electrode surface properties, and reaction kinetics.
Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are fundamental electrochemical techniques used to probe the redox processes at an electrode surface. In the context of quaternary ammonium (B1175870) salts, these methods can reveal information about their adsorption/desorption behavior, their effect on the electrochemical window of the solvent, and their influence on the redox reactions of other species in solution.
While specific CV and LSV data for this compound is not readily found, studies on similar compounds like cetyltrimethylammonium bromide (CTAB) provide valuable insights. For instance, the adsorption of CTAB on electrode surfaces like gold (Au) has been shown to yield distinct voltammetric features. The presence of the surfactant can alter the double-layer capacitance and block the electrode surface, thereby affecting the kinetics of electron transfer reactions.
Table 1: Representative Electrochemical Data for a Related Quaternary Ammonium Surfactant (CTAB) from Cyclic Voltammetry
| Parameter | Value | Conditions |
| Potential Range | -0.2 V to +1.0 V | Au(111) electrode in a solution containing CTAB |
| Scan Rate | 100 mV/s | Au(111) electrode in a solution containing CTAB |
| Observed Features | Two pairs of sharp redox peaks | Attributed to the phase transition of the surfactant film on the electrode surface |
Note: This data is for Cetyltrimethylammonium Bromide (CTAB) and is presented to illustrate the typical electrochemical behavior of quaternary ammonium surfactants.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of electrochemical systems, including the electrode/electrolyte interface. By applying a small amplitude AC voltage or current over a wide range of frequencies, EIS can provide information about the charge transfer resistance, double-layer capacitance, and diffusion processes.
In the context of this compound, EIS would be instrumental in characterizing the formation and properties of any adsorbed surfactant layer on an electrode. The formation of a surfactant film would be expected to alter the impedance response of the system. Specifically, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) would indicate the formation of a blocking layer on the electrode surface.
Studies on other quaternary ammonium bromides have utilized EIS to investigate their effects on corrosion inhibition. The adsorption of these molecules on a metal surface can create a protective barrier that hinders the corrosion process, which is reflected in the EIS spectra by an increase in the polarization resistance.
Table 2: Expected Changes in EIS Parameters upon Adsorption of a Quaternary Ammonium Surfactant
| EIS Parameter | Expected Change | Interpretation |
| Solution Resistance (Rs) | Minimal to no change | Represents the resistance of the bulk electrolyte. |
| Charge Transfer Resistance (Rct) | Increase | The surfactant layer inhibits the rate of the electrochemical reaction at the interface. |
| Double-Layer Capacitance (Cdl) | Decrease | The adsorbed surfactant molecules displace water molecules and other ions, leading to a decrease in the capacitance of the electrical double layer. |
Note: This table represents the generalized expected behavior for quaternary ammonium surfactants based on available literature for similar compounds.
Role of Quaternary Ammonium Salts in Electrochemical Systems
Quaternary ammonium salts, including this compound, play a crucial role in various electrochemical systems due to their ability to self-assemble at interfaces and influence the local microenvironment.
The amphiphilic nature of quaternary ammonium surfactants drives them to adsorb at the interface between the electrode and the electrolyte. This self-assembly can lead to the formation of a variety of structures, from monolayers to more complex aggregates like micelles, depending on the concentration of the surfactant, the nature of the electrode material, and the composition of the electrolyte.
This modification of the electrode interface can have several important consequences:
Passivation of the Electrode Surface : The adsorbed layer can act as a physical barrier, blocking active sites on the electrode surface. This can be beneficial in applications such as corrosion protection.
Alteration of the Double-Layer Structure : The presence of the charged headgroups of the surfactant molecules alters the distribution of ions in the electrical double layer, which can in turn affect the kinetics of electrode reactions.
Enhanced Mass Transport : In some cases, the surfactant layer can facilitate the transport of certain reactants to the electrode surface. For example, the hydrophobic tails of the adsorbed surfactants can create a non-polar microenvironment that can concentrate non-polar reactants near the electrode.
A promising area of application for quaternary ammonium salts in electrochemistry is in the field of electrocatalysis, particularly for the electrochemical reduction of carbon dioxide (CO2). The conversion of CO2 into valuable fuels and chemicals is a key strategy for mitigating climate change and closing the carbon cycle.
The role of quaternary ammonium salts in CO2 reduction is multifaceted. It is proposed that the positively charged headgroups of the surfactant molecules can stabilize the negatively charged intermediates that are formed during the CO2 reduction reaction. This stabilization can lower the activation energy of the reaction and thus improve the efficiency and selectivity of the process.
Furthermore, the hydrophobic environment created by the alkyl chains of the surfactant at the electrode surface can increase the local concentration of CO2, which has a limited solubility in aqueous electrolytes. This enhanced local concentration of the reactant can lead to higher reaction rates. Research has shown that the presence of quaternary ammonium cations can significantly enhance the Faradaic efficiency for the production of various CO2 reduction products.
Material Science Research Applications
Surface Modification and Interfacial Engineering with Quaternary Ammonium (B1175870) Salts
Quaternary ammonium salts, including N,N,N-Triethyloctan-1-aminium bromide, are instrumental in surface modification and interfacial engineering. Their ability to alter the surface properties of materials has led to their use in various applications, from improving the performance of separation membranes to facilitating the synthesis of new composite materials.
In the field of separation science, this compound has been identified as a reagent in the development of cellulose (B213188) acetate-based membranes for wastewater treatment. rsc.org These membranes are utilized in processes like reverse osmosis, ultrafiltration, and nanofiltration due to their hydrophilicity, mechanical strength, and biocompatibility. rsc.org The performance of such membranes can be enhanced through surface modification, a process where quaternary ammonium salts can play a crucial role. rsc.org The inclusion of such modifiers aims to improve separation efficiency, achieving higher selectivity and reflux. rsc.org
The table below summarizes the context in which this compound (N2228Br) is mentioned in relation to materials for separation processes.
| Application Area | Material | Role of this compound | Reference |
| Wastewater Treatment | Cellulose Acetate-Based Membranes | Listed as a reagent (N2228Br) in the context of membrane synthesis and modification. | rsc.org |
This compound also finds application as a phase transfer catalyst in the synthesis of silane (B1218182) coupling agents, which are vital components in the production of composite materials. google.com Specifically, it is used in the preparation of bis[γ-(triethoxysilyl)propyl]tetrasulfide (Si-69), a compound that enhances the compatibility between polar fillers and non-polar rubbers. google.com This improves the dispersion of fillers within the rubber matrix, leading to enhanced processing performance and superior physical and mechanical properties of the final composite material. google.com
A closely related compound, triethyloctylammonium chloride, has been used with acetone (B3395972) as an efficient solvent system for cellulose, facilitating the creation of composite materials. researchgate.net This suggests the potential for this compound to be used in similar applications for dissolving and modifying biopolymers to produce advanced composites. researchgate.net
The role of this compound as a phase transfer catalyst is detailed in the following table.
| Application | Process | Function of this compound | Resulting Product | Reference |
| Composite Materials | Synthesis of Silane Coupling Agents | Acts as a phase transfer catalyst. | bis[γ-(triethoxysilyl)propyl]tetrasulfide (Si-69) for rubber composites. | google.com |
Role in Advanced Materials Design (e.g., Perovskites)
Based on the conducted research, there is currently no available scientific literature that specifically details the role or application of this compound in the design or synthesis of advanced materials such as perovskites. While other quaternary ammonium salts have been investigated as structure-directing agents or surface passivators in perovskite solar cells, the specific use of this compound for these purposes has not been reported.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms. These calculations can map out potential energy surfaces, identify transition states, and determine reaction kinetics. For quaternary ammonium (B1175870) compounds (QACs) like N,N,N-Triethyloctan-1-aminium bromide, quantum chemical calculations can be applied to investigate various chemical processes, including their synthesis, degradation, and interaction with other molecules.
Furthermore, the degradation pathways of QACs are of significant environmental and industrial interest. Quantum chemical calculations can help in understanding the mechanisms of degradation processes like the Hofmann elimination, which is a characteristic reaction of quaternary ammonium hydroxides. By modeling the reactants, intermediates, transition states, and products, the feasibility of different degradation routes can be assessed under various conditions.
The interaction of this compound with biological targets, a key aspect of its antimicrobial activity, can also be investigated using quantum chemical methods. Calculations can determine the interaction energies between the cation and specific functional groups found in bacterial cell membranes, providing insights into the initial steps of its mechanism of action.
Molecular Simulation Techniques in Predicting Chemical Behavior
Molecular simulation techniques, particularly molecular dynamics (MD), are powerful computational methods used to predict the macroscopic properties and behavior of substances based on their molecular interactions. These simulations model the movement of atoms and molecules over time, providing a dynamic view of chemical systems. For this compound, molecular simulations can be used to predict a range of behaviors, from its properties in solution to its interaction with complex biological environments.
Although specific molecular simulation studies exclusively detailing the behavior of this compound are not extensively documented in scientific literature, the application of these techniques to similar quaternary ammonium compounds is well-established. These studies can serve as a proxy for understanding the potential behavior of this compound.
One of the primary applications of molecular simulations for surfactants like this compound is to study their self-assembly in solution. MD simulations can predict the critical micelle concentration (CMC), as well as the size, shape, and structure of the resulting micelles. This is crucial for understanding its properties as a surfactant and for its formulation in various applications.
Furthermore, molecular simulations are extensively used to investigate the interaction of QACs with lipid bilayers, which serves as a model for bacterial cell membranes. These simulations can reveal how the molecule inserts itself into the membrane, disrupts its structure, and leads to the leakage of cellular contents, which is believed to be a primary mechanism of their antimicrobial action. The orientation and dynamics of the octyl chain and the triethylammonium (B8662869) headgroup within the lipid environment can be visualized and analyzed in detail.
The following table summarizes the potential applications of molecular simulations in predicting the chemical behavior of this compound, based on studies of analogous compounds.
| Predicted Behavior/Property | Simulation Technique | Potential Insights |
| Self-assembly in solution | Molecular Dynamics (MD) | Determination of Critical Micelle Concentration (CMC), micelle size, and shape. |
| Interaction with lipid bilayers | Molecular Dynamics (MD) | Mechanism of membrane disruption, orientation within the membrane, and effect on membrane properties. |
| Solvation properties | Molecular Dynamics (MD) | Hydration shell structure around the cation and anion, and interaction with different solvents. |
| Adsorption at interfaces | Molecular Dynamics (MD) | Behavior at air-water or oil-water interfaces, relevant to its surfactant properties. |
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with improved properties. Computational approaches to SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use statistical methods to correlate the chemical structure of compounds with their biological activity or other properties.
For this compound, SAR studies are particularly relevant to its antimicrobial properties. A study investigating a library of 49 structurally related quaternary heteronium (B1210995) salts, including this compound, has provided valuable insights into the structural features that govern their efficacy against antibiotic-resistant Staphylococcus aureus. nih.gov
In this study, the antibacterial activity was found to be significantly influenced by the nature of the cationic headgroup and the length of the alkyl chain. nih.gov this compound, with its triethylammonium headgroup and an eight-carbon alkyl chain, was one of the compounds evaluated. The results from such studies allow for the development of predictive QSAR models that can guide the design of new, more potent antimicrobial agents.
The key findings from SAR studies involving this compound and related compounds are summarized in the table below.
| Structural Feature | Observation | Implication for this compound |
| Cationic Headgroup | The type of cationic headgroup (e.g., ammonium, phosphonium, imidazolium, pyridinium) significantly impacts antimicrobial activity. nih.gov | The triethylammonium group contributes to the overall activity profile of the molecule. |
| Alkyl Chain Length | Antimicrobial efficacy is highly dependent on the length of the alkyl chain, with optimal activity often observed for chain lengths between C10 and C14 for other QACs. nih.gov | The C8 alkyl chain of this compound places it within the range of active compounds, although it may not be at the peak of the activity curve. |
| Counterion | The presence of a bromide counterion has been associated with increased antimicrobial efficacy in some quaternary heteronium salts. nih.gov | The bromide ion in this compound may contribute positively to its overall antibacterial action. |
These computational and theoretical investigations, while not all specific to this compound, provide a framework for understanding its chemical properties and biological activity. The existing SAR data offers concrete evidence of how its molecular structure dictates its function as an antimicrobial agent.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,N,N-Triethyloctan-1-aminium bromide. By analyzing the chemical environment of hydrogen (¹H) and carbon-13 (¹³C) nuclei, NMR provides detailed information about the connectivity and arrangement of atoms within the molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the octyl and ethyl groups are observed. The chemical shifts (δ) are influenced by the electronegativity of the adjacent quaternary nitrogen atom, which deshields nearby protons, causing them to appear at a higher chemical shift (downfield).
The expected signals are:
A triplet corresponding to the terminal methyl protons (CH₃) of the long octyl chain, typically found in the upfield region around 0.9 ppm.
A broad multiplet for the internal methylene (B1212753) protons (-(CH₂)₅-) of the octyl chain, resonating between approximately 1.2 and 1.4 ppm.
A multiplet around 1.7 ppm for the methylene protons (N-CH₂-CH₂ -) beta to the nitrogen atom on the octyl chain.
A triplet for the methyl protons of the three ethyl groups (N-(CH₂CH₃ )₃), which often overlaps with the methylene signals of the octyl chain, appearing around 1.3-1.4 ppm.
Downfield signals for the methylene protons directly attached to the positively charged nitrogen atom. The methylene protons of the octyl group (N-CH₂ -) are expected around 3.3 ppm, while the methylene protons of the ethyl groups (N-(CH₂ CH₃)₃) appear as a quartet around 3.4 ppm. These signals may overlap.
The integration of these peaks provides the ratio of protons in each unique environment, confirming the presence of one octyl and three ethyl groups.
| Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Octyl CH₃ | ~0.9 | Triplet (t) | 3H |
| Octyl (CH₂)₅ | ~1.2-1.4 | Multiplet (m) | 10H |
| Ethyl CH₃ | ~1.3-1.4 | Triplet (t) | 9H |
| Octyl N-CH₂-CH₂ | ~1.7 | Multiplet (m) | 2H |
| Octyl N-CH₂ | ~3.3 | Multiplet (m) | 2H |
| Ethyl N-CH₂ | ~3.4 | Quartet (q) | 6H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. For this compound, each carbon in a unique electronic environment gives a distinct signal. As with ¹H NMR, carbons closer to the electronegative nitrogen atom are deshielded and appear at a lower field. openstax.org
The expected chemical shifts are:
The carbons of the ethyl groups attached to the nitrogen (N-C H₂-C H₃) appear at approximately 53 ppm and 8 ppm, respectively.
The carbons of the octyl chain show a range of signals. The carbon directly bonded to the nitrogen (N-C H₂) is the most downfield of the chain carbons, appearing around 60-65 ppm.
The terminal methyl carbon of the octyl chain is found furthest upfield, around 14 ppm.
The remaining methylene carbons of the octyl chain resonate at distinct chemical shifts between approximately 22 and 32 ppm. libretexts.org
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl N-CH₂-CH₃ | ~8 |
| Octyl CH₃ | ~14 |
| Octyl chain (-CH₂-) | ~22-32 |
| Ethyl N-CH₂-CH₃ | ~53 |
| Octyl N-CH₂ | ~60-65 |
Mass Spectrometry Techniques (e.g., HRMS, ESI-MS) for Compound Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and elemental composition.
For an ionic compound like this compound, Electrospray Ionization (ESI) is the method of choice. asianpubs.org ESI is a soft ionization technique that transfers the pre-existing ions from solution into the gas phase with minimal fragmentation. In positive-ion mode ESI-MS, the analysis of this compound would show a prominent peak corresponding to the N,N,N-Triethyloctan-1-aminium cation ([C₁₄H₃₂N]⁺). The bromide counter-ion is not typically observed in positive-ion mode.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion. This precision allows for the determination of the elemental formula of the cation, serving as definitive proof of the compound's identity and purity. The calculated exact mass of the [C₁₄H₃₂N]⁺ cation is 214.2535 Da.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the parent ion. For quaternary ammonium (B1175870) cations, fragmentation often occurs via pathways such as the Hofmann elimination, which involves the loss of a neutral alkene. mdpi.com In this case, the loss of an ethene molecule (C₂H₄, 28.03 Da) from one of the ethyl groups is a likely fragmentation pathway. mdpi.com
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a molecular "fingerprint" and is used to identify the functional groups present.
The FTIR spectrum of this compound is characterized by absorptions corresponding to its aliphatic structure:
C-H Stretching: Strong, sharp peaks are observed in the 2850-3000 cm⁻¹ region. These are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene (-CH₂-) and methyl (-CH₃) groups of the octyl and ethyl chains. mdpi.com
C-H Bending: Absorptions corresponding to the bending (deformation) vibrations of the C-H bonds appear in the 1375-1485 cm⁻¹ range. A characteristic peak around 1480 cm⁻¹ can often be attributed to the methyl groups attached to the quaternary nitrogen. researchgate.net
C-N Stretching: The stretching vibration of the C-N bond typically appears in the fingerprint region (900-1200 cm⁻¹). These bands can be of variable intensity and are sometimes difficult to distinguish from other vibrations in this complex region.
Absence of N-H Bands: A key diagnostic feature for a quaternary ammonium salt is the complete absence of broad absorption bands in the 3300-3500 cm⁻¹ region, which would indicate the presence of N-H stretching vibrations found in primary, secondary, or tertiary amines.
Q & A
Q. What are the optimal synthesis routes for N,N,N-Triethyloctan-1-aminium bromide, and how can reaction efficiency be maximized?
Methodological Answer: The compound is synthesized via quaternization of octan-1-amine with bromoethane in a polar aprotic solvent (e.g., acetonitrile) under reflux. To maximize efficiency:
- Use a molar excess of bromoethane (1.5–2.0 equivalents) to drive the reaction to completion .
- Monitor progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
- Purify the product by recrystallization from ethanol/diethyl ether mixtures to remove unreacted starting materials .
- Yield optimization (>80%) is achievable by maintaining anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent side reactions .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?
Methodological Answer:
- ¹H/¹³C NMR:
- ¹H NMR: Peaks at δ 3.3–3.5 ppm (triethylammonium protons) and δ 1.2–1.6 ppm (alkyl chain protons). Integration ratios confirm stoichiometry .
- ¹³C NMR: Signals at ~65 ppm (N⁺-adjacent carbons) and ~22 ppm (terminal methyl groups).
- FT-IR: Absorbance at ~2900 cm⁻¹ (C-H stretching) and ~1480 cm⁻¹ (C-N⁺ vibrations) .
- Elemental Analysis: Validate molecular formula (C₁₄H₃₂BrN) with <0.3% deviation for C, H, and N .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise in modeling hydrogen bonding?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXTL or Olex2 software processes reflections .
- Challenges:
- Hydrogen Bonding: Weak O–H⋯Br or N–H⋯Br interactions require high-resolution data (<1.0 Å). Anisotropic refinement improves accuracy .
- Disorder: Long alkyl chains may exhibit rotational disorder. Apply restraints (e.g., SIMU, DELU) during refinement .
- Example: In related compounds, bromide ions form ionic layers with cations via hydrogen bonds, stabilizing the lattice .
Q. How does alkyl chain length affect micellar behavior, and what methods quantify this property?
Methodological Answer:
- Critical Micelle Concentration (CMC): Measure via conductivity or surface tension. Shorter chains (e.g., C8) yield higher CMC than C16 analogs due to reduced hydrophobicity .
- Dynamic Light Scattering (DLS): Determines micelle size (10–50 nm for C8–C16 derivatives).
- Molecular Dynamics (MD) Simulations: Predict aggregation patterns by modeling van der Waals and electrostatic interactions .
Q. How can discrepancies between theoretical and experimental NMR data be resolved?
Methodological Answer:
- Solvent Effects: Simulate chemical shifts using DFT (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO) .
- Conformational Analysis: Rotamer populations of the alkyl chain influence peak splitting. Use variable-temperature NMR to assess dynamics .
- Validation: Cross-reference with solid-state NMR or X-ray structures to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
